

# A Technical Guide to N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH)

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## Compound of Interest

Compound Name: Teoc-MeLeu-OH

Cat. No.: B8090397

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## Abstract

N-Teoc-N-methyl-L-leucine (**Teoc-MeLeu-OH**) is a synthetically modified amino acid derivative that serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The incorporation of N-methylated amino acids, such as **Teoc-MeLeu-OH**, into peptide chains can significantly enhance their therapeutic potential by improving proteolytic stability, increasing membrane permeability, and constraining peptide conformation. This guide details the chemical characteristics of **Teoc-MeLeu-OH**, provides a detailed experimental protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

## Introduction

**Teoc-MeLeu-OH** is the N-protected form of N-methyl-L-leucine, where the amino group is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. The N-methylation of amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability[1]. The Teoc protecting group offers the advantage of being stable under a range of chemical conditions while allowing for selective removal, making it a useful tool in complex peptide synthesis.

## Physicochemical Properties

A summary of the key physicochemical properties of **Teoc-MeLeu-OH** is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value	Reference
Molecular Formula	C13H27NO4Si	[2]
Molecular Weight	289.44 g/mol	[2]
CAS Number	2411590-92-4	[3]
Appearance	White to off-white solid	[2]
Purity	≥99%	
Solubility	Soluble in DMSO	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	

## Synthesis of Teoc-MeLeu-OH

The synthesis of **Teoc-MeLeu-OH** can be achieved through a one-pot reaction, providing a high-purity product in good yield. The following protocol is adapted from a patented method.

## Experimental Protocol

Materials:

- N-methyl-L-leucine hydrochloride
- 2-(Trimethylsilyl)ethoxycarbonylating reagent (e.g., Teoc-OSu, Teoc-Cl)
- Base (e.g., sodium bicarbonate, triethylamine)
- Polar solvent (e.g., Dioxane, Tetrahydrofuran)

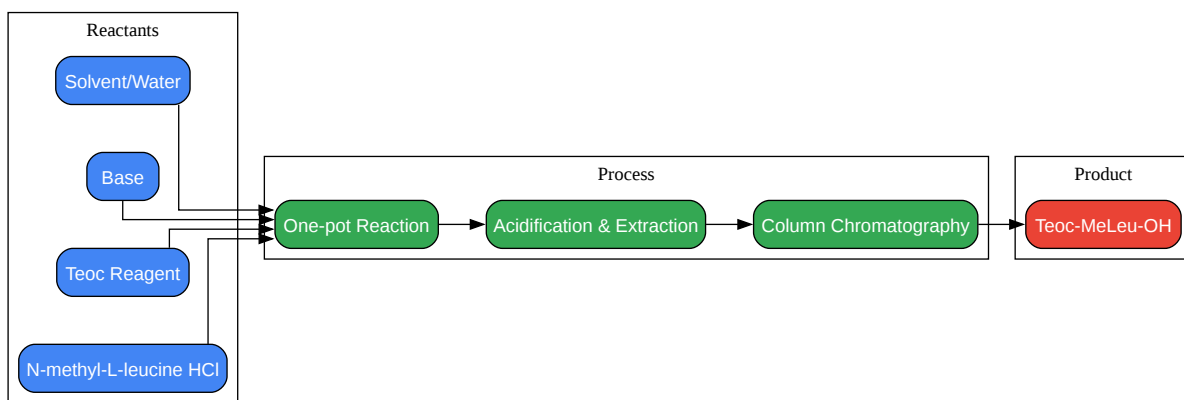
- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Hydrochloric acid (for acidification)

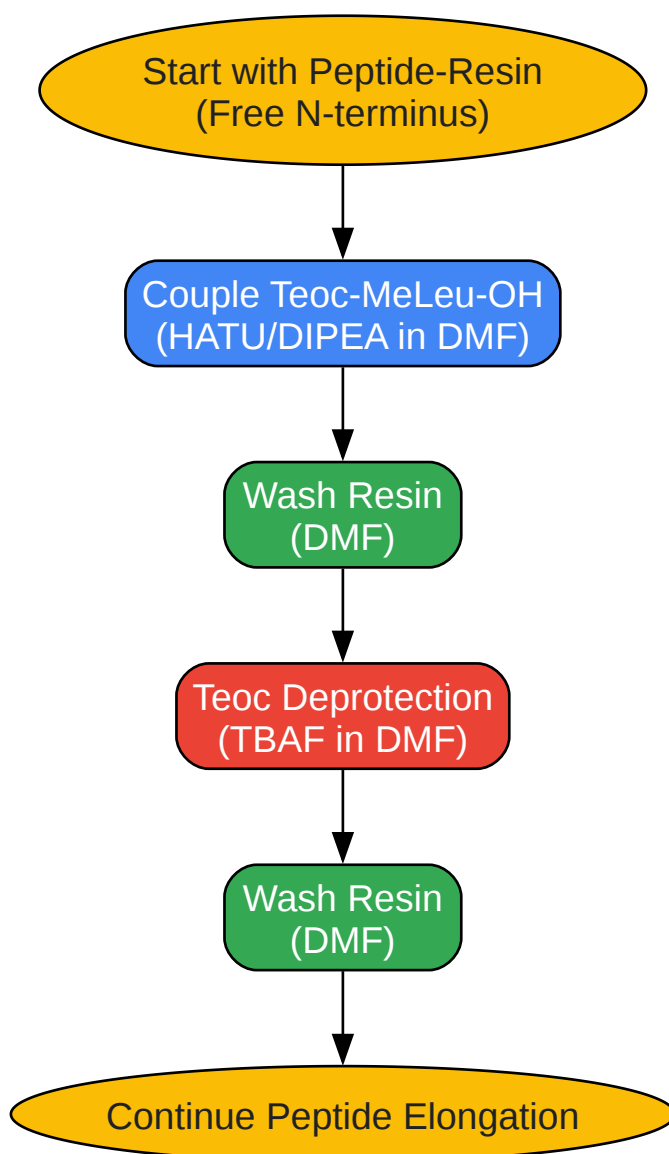
Procedure:

- In a reaction vessel, dissolve N-methyl-L-leucine hydrochloride in a mixture of a polar solvent and water.
- Add the base to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid.
- To the resulting solution, add the 2-(trimethylsilyl)ethoxycarbonylating reagent.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **Teoc-MeLeu-OH**.

Expected Yield: >60% Chemical Purity: >99% Chiral Purity: >99%

## Synthesis Workflow





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